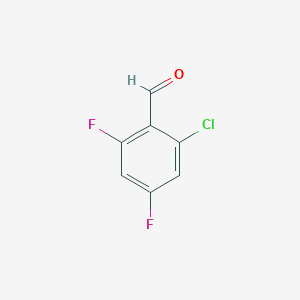

2-Chloro-4,6-difluorobenzaldehyde

Descripción general

Descripción

2-Chloro-4,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at specific positions. This compound is known for its applications in various fields, including organic synthesis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluorobenzaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with a chlorinating agent. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4,6-difluorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed:

Oxidation: Formation of 2-chloro-4,6-difluorobenzoic acid.

Reduction: Formation of 2-chloro-4,6-difluorobenzyl alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Therapeutic Compounds

One notable application of 2-Chloro-4,6-difluorobenzaldehyde is in the synthesis of pharmaceutical intermediates. It serves as a building block for the preparation of various biologically active compounds. For instance, it can be used in the synthesis of multitargeted imidazoles that are being explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease .

Agrochemical Development

The compound is also utilized in the development of agrochemicals. Its halogenated structure enhances biological activity by modifying lipophilicity and dipole moments, making it suitable for creating effective pesticides and herbicides .

Environmental Science Applications

Photocatalytic Degradation Studies

This compound has been studied for its role in photocatalytic degradation processes aimed at mitigating environmental pollutants. Specifically, it has been involved in experiments targeting the degradation of 2-chloro-4,6-dinitroresorcinol (CDNR), a toxic compound. Research demonstrated that under UV light irradiation with titanium dioxide (TiO₂) as a catalyst, significant degradation rates were achieved—up to 97.7% at optimal conditions (pH 2, reaction time 3.5 hours) .

| Parameter | Value |

|---|---|

| CDNR Concentration | 10 mg/L |

| NaCl Concentration | 5.85% (w/w) |

| TiO₂ Dosage | 1.0 g/L |

| Degradation Rate | 97.7% |

| Rate Constant | 1.05 h⁻¹ |

Polymer Science Applications

Synthesis of Novel Copolymers

In polymer science, this compound is utilized in the synthesis of novel copolymers through reactions such as Knoevenagel condensation with methyl cyanoacetate. This reaction is catalyzed by piperidine and results in the formation of methyl 2-cyano-3-dihalophenyl-2-propenoate. The resulting copolymers have potential applications in materials science due to their enhanced properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4,6-difluorobenzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can affect enzyme activity, protein binding, and other biochemical pathways .

Comparación Con Compuestos Similares

- 2-Chloro-3,6-difluorobenzaldehyde

- 2,6-Difluorobenzaldehyde

- 2-Chloro-6-fluorobenzaldehyde

Comparison: 2-Chloro-4,6-difluorobenzaldehyde is unique due to the specific positioning of chlorine and fluorine atoms, which significantly influences its chemical properties and reactivity. Compared to its analogs, this compound exhibits distinct reactivity patterns and is preferred in certain synthetic applications due to its stability and ease of handling .

Actividad Biológica

2-Chloro-4,6-difluorobenzaldehyde is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of chlorine and fluorine substituents on the benzaldehyde moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: CHClFO

- Molecular Weight: 176.55 g/mol

- Density: 1.4 ± 0.1 g/cm³

- Boiling Point: 203.8 ± 20.0 °C

- Melting Point: 32-35 °C

These properties influence its solubility, stability, and reactivity in biological systems.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Microtubule Disruption: It has been shown to interfere with microtubule dynamics, which is crucial for cell division. This disruption can lead to apoptosis in cancer cells.

- Inhibition of Tubulin Polymerization: The compound acts as a tubulin polymerization inhibitor, which is a mechanism shared by several chemotherapeutic agents .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens:

- Bacterial Inhibition: It has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity: In vitro assays indicate potential antifungal effects, making it a candidate for further exploration in antifungal therapies.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:

- IC50 Values: The compound demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action: Flow cytometry analysis revealed that treated cells exhibited increased apoptosis compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties:

- Pathogens Tested: The compound was tested against Staphylococcus aureus and Candida albicans.

- Results: It inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and showed significant antifungal activity with an MIC of 64 µg/mL for C. albicans.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClFO |

| Molecular Weight | 176.55 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 203.8 ± 20.0 °C |

| Melting Point | 32-35 °C |

| Anticancer IC50 (MCF-7) | Low micromolar range |

| Antibacterial MIC (S. aureus) | 32 µg/mL |

| Antifungal MIC (C. albicans) | 64 µg/mL |

Propiedades

IUPAC Name |

2-chloro-4,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRLMRQYDCTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.